
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
概要
説明
The compound “5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a chloromethyl group (-CH2Cl) and a 4-fluorophenyl group (C6H4F), which are attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring, chloromethyl group, and 4-fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the chloromethyl and 4-fluorophenyl groups could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its atoms .科学的研究の応用
Heterocyclic Compounds and Their Pharmacological Potential
Heterocyclic compounds, particularly those based on the 1,3,4-thiadiazole scaffold, have been extensively studied for their diverse pharmacological properties. The 1,3,4-thiadiazole ring system is known for its versatility in chemical modification and has been identified as a crucial pharmacophore in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral effects. The structural significance of 1,3,4-thiadiazoles makes them a focal point in the search for new pharmacologically active agents. Their potential for chemical modification allows for the creation of novel compounds with enhanced biological activities, making them promising candidates for drug development (Lelyukh, 2019).
Synthesis and Structural Properties of Thiadiazole Derivatives
The synthesis and structural exploration of thiadiazole derivatives have been a significant area of research, focusing on understanding the conformation and properties of these compounds. For instance, the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, has led to the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These synthetic pathways highlight the chemical flexibility of thiadiazole derivatives and open avenues for the development of compounds with varied biological activities (Issac & Tierney, 1996).
Fluorinated Pyrimidines in Cancer Treatment
The role of fluorinated compounds, especially in the context of cancer treatment, has been thoroughly investigated. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are pivotal in the chemotherapeutic regimen for treating various cancers. The synthesis of these compounds, including methods for incorporating radioactive and stable isotopes, has provided valuable insights into their metabolism and biodistribution. Furthermore, the study of fluorinated pyrimidines has extended to understanding their inhibition of RNA- and DNA-modifying enzymes, revealing new mechanisms of action and contributing to the development of more precise cancer therapies (Gmeiner, 2020).
Antimicrobial Activity of Thiadiazole Derivatives
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively reviewed, highlighting their efficacy against a broad spectrum of microbial pathogens. These compounds have shown significant activity against bacteria, fungi, and viruses, suggesting their potential as novel antimicrobial agents. The structure-activity relationship (SAR) studies of these derivatives provide insights into the molecular basis of their antimicrobial actions, aiding in the design of more potent and safer antimicrobial drugs (Alam, 2018).
作用機序
Target of Action
Similar compounds have been found to interact with theacetylcholine receptor .
Mode of Action
It’s suggested that the compound may affect the acetylcholine receptor of certain organisms . Acetylcholine receptors are key components in the nervous system, and their modulation can lead to various physiological effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCHYFTMRSWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




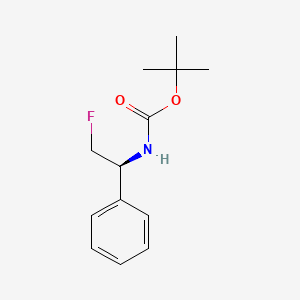
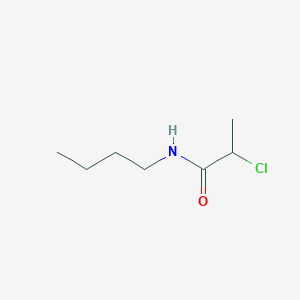
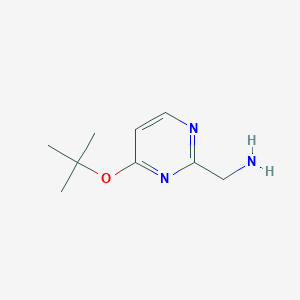
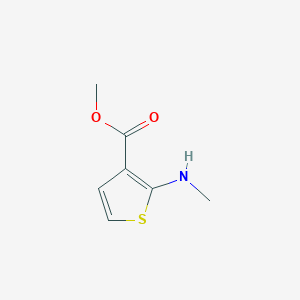
![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
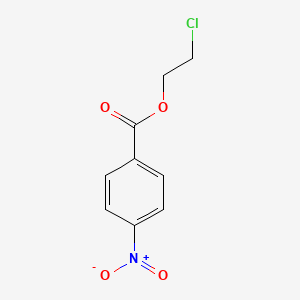
![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)
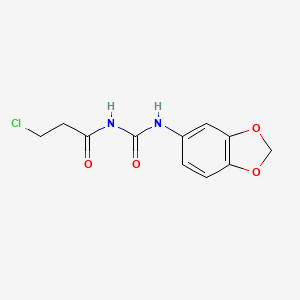



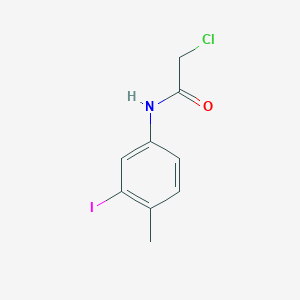
![1-[3-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B3373081.png)